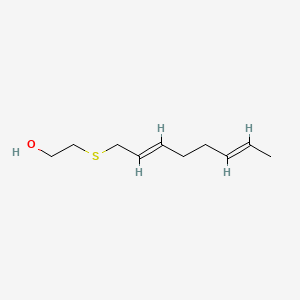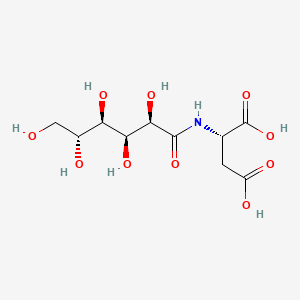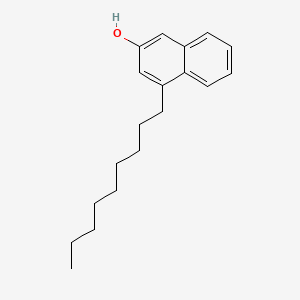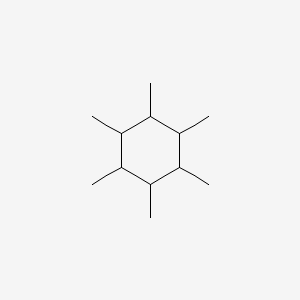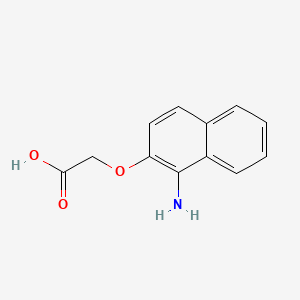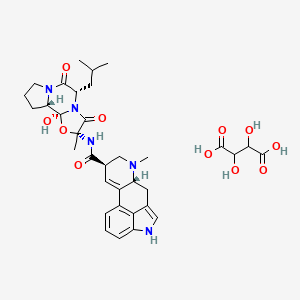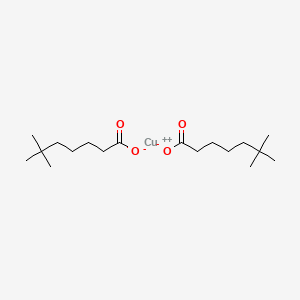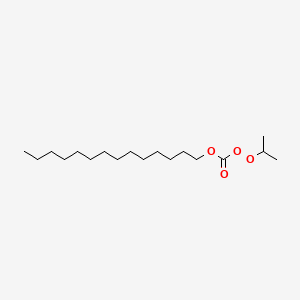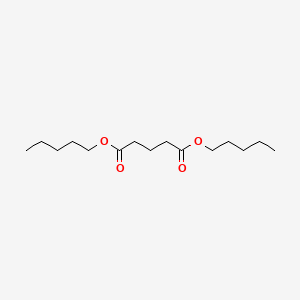
2-Hydroxypropyl acetoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxypropyl acetoacetate is an organic compound with the molecular formula C7H12O4 It is a colorless to pale yellow liquid that is used in various chemical applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxypropyl acetoacetate is typically synthesized through the reaction of acetoacetic acid with 2-hydroxypropyl alcohol. The reaction is carried out under acidic or basic conditions to facilitate esterification. The general reaction can be represented as follows:
Acetoacetic acid+2-Hydroxypropyl alcohol→2-Hydroxypropyl acetoacetate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalysts to increase the reaction rate and yield. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction mixture is typically heated to a temperature range of 60-80°C and maintained under reflux conditions to ensure complete conversion of the reactants.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxypropyl acetoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed
Oxidation: Formation of acetoacetic acid derivatives.
Reduction: Formation of 2-hydroxypropyl alcohol derivatives.
Substitution: Formation of various esters and ethers.
Wissenschaftliche Forschungsanwendungen
2-Hydroxypropyl acetoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the preparation of biocompatible materials and hydrogels.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Employed in the production of coatings, adhesives, and resins.
Wirkmechanismus
The mechanism of action of 2-hydroxypropyl acetoacetate involves its ability to undergo esterification and transesterification reactions. These reactions are facilitated by the presence of the hydroxy and acetoacetate functional groups, which can interact with various nucleophiles and electrophiles. The compound can also participate in hydrogen bonding and other non-covalent interactions, which contribute to its reactivity and versatility in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl acetoacetate
- Methyl acetoacetate
- Phenyl acetoacetate
Comparison
2-Hydroxypropyl acetoacetate is unique due to the presence of both hydroxy and acetoacetate functional groups, which provide it with distinct reactivity compared to other acetoacetate esters. This dual functionality allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
93776-84-2 |
|---|---|
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
2-hydroxypropyl 3-oxobutanoate |
InChI |
InChI=1S/C7H12O4/c1-5(8)3-7(10)11-4-6(2)9/h6,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
RIHNJKJOVOCAGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC(=O)CC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



